Methyl hesperidin

Description

Contextualization within Flavonoid and Flavonone Research

Flavonoids are a diverse group of secondary metabolites ubiquitously present in the plant kingdom, contributing to the color, flavor, and defense mechanisms of many fruits and vegetables. researchgate.net They are characterized by a common C6-C3-C6 phenyl-benzo-γ-pyrone structure. This class is further divided into several subclasses based on their molecular structure, including flavones, flavonols, isoflavones, and flavanones.

Hesperidin (B1673128) is one of the most abundant flavanone (B1672756) glycosides, found in high concentrations in citrus fruits, particularly in the peels of oranges and tangerines. scispace.comnih.govresearchgate.net Structurally, it consists of the aglycone hesperetin (B1673127) bonded to a rutinose disaccharide. researchgate.net Like many flavonoids, hesperidin and hesperetin have been the subject of extensive research due to a wide range of observed biological activities in preclinical studies, including antioxidant and anti-inflammatory properties. mdpi.commdpi.comresearchgate.net Methyl hesperidin, as a direct derivative, is investigated to explore how specific structural modifications influence the characteristic activities of the parent flavanone. selleckchem.com

Rationale for Methylation of Hesperidin in Scientific Investigation

The primary impetus for the chemical modification of hesperidin into this compound is to overcome a significant limitation of the natural compound: its poor water solubility. scispace.commdpi.comresearchgate.net Hesperidin's low solubility restricts its absorption and bioavailability, thereby limiting its potential utility and application in various experimental and industrial contexts. mdpi.commdpi.comnih.gov

Methylation offers a strategic chemical approach to enhance this solubility. mdpi.com The process involves the addition of methyl groups to the hesperidin molecule. This is often achieved under alkaline conditions, which not only facilitates methylation but also can induce the isomerization of the flavanone ring structure into a chalcone (B49325), resulting in a product often referred to as hesperidin methyl chalcone (HMC). researchgate.netscispace.commdpi.com The resulting compound is typically a mixture of fully and partially methylated flavanones and chalcones. scispace.commdpi.com By improving solubility, researchers aim to enhance the compound's performance in aqueous systems, allowing for more robust investigation of its biological and chemical properties. mdpi.comnih.gov

Several methods have been developed to achieve the methylation of hesperidin, each with varying degrees of efficiency. The effectiveness of these methods is often evaluated by the percentage of hesperidin that is successfully converted into its methylated derivatives.

Table 1: Comparison of Hesperidin Methylation Methods

This table outlines the efficiency of different chemical methods used for the methylation of hesperidin, based on the percentage of remaining un-methylated hesperidin in the final product. scispace.com A lower percentage of un-methylated hesperidin indicates a higher efficiency of the methylation process.

| Methylation Method | Remaining Un-methylated Hesperidin (%) | Calculated Efficiency (%) |

|---|---|---|

| Diazomethane (B1218177) | 6.1 | 93.9 |

| Dimethylsulfate | 3.7 | 96.3 |

| Methyl iodide–sodium hydride | 1.2 | 98.8 |

The enhanced solubility of hesperidin derivatives is a key factor in their scientific investigation. The octanol-water partition coefficient (log P) is a measure of a compound's hydrophobicity (lipophilicity), with lower values indicating higher water solubility. Comparing the log P values of hesperidin with its derivatives demonstrates the impact of chemical modification on this crucial property.

Table 2: Physicochemical Properties of Hesperidin and Related Compounds

This table compares the octanol-water partition coefficient (log P) of hesperidin with its aglycone (hesperetin) and a more water-soluble derivative (hesperidin glucoside) to illustrate the effect of structural modifications on solubility. mdpi.comnih.gov While data for this compound itself is not specified in the same comparative study, the principle of increasing solubility through modification is demonstrated.

| Compound | Octanol-Water Partition Coefficient (log P) |

|---|---|

| Hesperetin | 2.59 ± 0.04 |

| Hesperidin | 2.13 ± 0.03 |

| Hesperidin Glucoside (HDG) | -3.45 ± 0.06 |

Research findings indicate that methylated hesperidin exhibits various biological activities in laboratory models. For instance, it has been shown to inhibit the phosphorylation of Akt and PKC, which in turn reduces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-alpha). selleckchem.comchemicalbook.com Further studies have explored its vasoprotective, antioxidant, and anti-inflammatory effects in experimental settings. scispace.commdpi.com

Structure

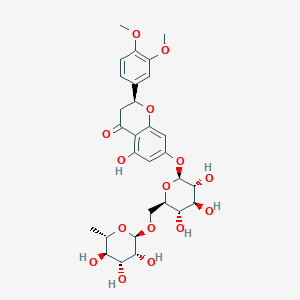

2D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860085 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic and Derivatization Methodologies

Chemical Synthesis Approaches for Hesperidin (B1673128) Methyl Derivatives

The chemical methylation of hesperidin involves the addition of methyl groups to its hydroxyl moieties. The selection of a methylation agent and reaction conditions is critical as it influences the efficiency of the reaction and the nature of the final products. scispace.com Traditional chemical methods often employ hazardous reagents like diazomethane (B1218177), dimethyl sulfate (B86663), and methyl iodide. nih.gov

Research has focused on establishing efficient methylation methods for preparing hesperidin methyl derivatives. A comparative study evaluated three distinct techniques—diazomethane, methyl iodide-sodium hydride, and dimethyl sulfate—by quantifying the amount of un-methylated hesperidin remaining in the final product. scispace.comtbzmed.ac.ir A lower percentage of residual hesperidin indicates a higher methylation efficiency. scispace.com The results demonstrated that the methyl iodide-sodium hydride system provides the highest methylation performance. scispace.comresearchgate.net

| Method of Methylation | Efficiency of Methylation (%) | Remaining Un-methylated Hesperidin (%) |

|---|---|---|

| Methyl Iodide-Sodium Hydride | 98.8 | 1.2 |

| Dimethyl Sulfate | 96.3 | 3.7 |

| Diazomethane | 93.9 | 6.1 |

Methylation of flavonoids using diazomethane is a known, albeit hazardous, method. nih.govresearchgate.net In a comparative analysis of hesperidin methylation, the use of diazomethane resulted in a product mixture where 6.1% of the initial hesperidin remained un-methylated. scispace.com This corresponds to a methylation efficiency of 93.9%, rendering it the least efficient among the three compared chemical methods. researchgate.net

The reaction system utilizing methyl iodide and sodium hydride has been identified as the most effective for the methylation of hesperidin. scispace.comtbzmed.ac.ir In this procedure, a mixture of hesperidin in dry dimethylformamide and oil-free sodium hydride is stirred under a dry nitrogen stream before the addition of methyl iodide. scispace.com This optimized system yields a methylation efficiency of 98.8%, with only 1.2% of the original hesperidin remaining unchanged in the final product. researchgate.net This high level of performance makes it a recommended method for industrial applications. scispace.com

Dimethyl sulfate is a common and cost-effective methylating agent used in industrial organic synthesis. scispace.comwikipedia.org The traditional protocol for methylating hesperidin involves dissolving it in an alkaline solution, such as sodium hydroxide, and then adding dimethyl sulfate. scispace.comflavones.net This method demonstrates a high efficiency of 96.3%, leaving 3.7% of hesperidin un-methylated. researchgate.net The reaction temperature is a critical parameter; conducting the methylation at temperatures above approximately 30°C primarily yields methylated derivatives of hesperidin chalcone (B49325). google.com Conversely, to inhibit the formation of chalcone compounds and favor the methylated flavanone (B1672756), the reaction temperature should be maintained below room temperature, specifically under 10°C. google.com

Hesperidin methyl chalcone (HMC) is a semi-synthetic derivative of hesperidin. researchgate.netnih.gov Its synthesis is typically achieved through the methylation of hesperidin using agents like dimethyl sulfate under alkaline conditions. scispace.comnih.gov The alkaline medium facilitates a key isomerization reaction where the flavanone ring of the hesperidin structure opens to form the chalcone structure. scispace.comresearchgate.net Consequently, the methylation process yields a product that is a mixture of both methylated flavanones and the isomeric methylated chalcones. scispace.com This transformation is significant because it improves the water solubility of the parent compound. nih.gov

Comparative Analysis of Methylation Techniques

Biosynthetic and Biotransformation Strategies for Methylated Flavonoids

In addition to chemical synthesis, biological methods offer alternative routes for producing methylated flavonoids. These strategies leverage the enzymatic machinery of plants and microorganisms.

In nature, the O-methylation of flavonoids is a common transformation catalyzed by O-methyltransferase (OMT) enzymes. nih.govoup.com These enzymes transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid backbone. oup.com This process modifies the chemical properties of the flavonoid, often increasing its lipophilicity and biological activity. oup.com

Metabolic engineering provides a powerful strategy for producing specific methylated flavonoids. For instance, bioactive O-methylflavonoids have been successfully synthesized in Escherichia coli. nih.gov This was achieved by reconstructing the naringenin (B18129) biosynthesis pathway in E. coli and overexpressing key genes, including an O-methyltransferase (OMT), leading to the production of compounds like sakuranetin (B8019584) and ponciretin (B1265316) from glucose. nih.gov

Biotransformation using microorganisms is another viable approach. While some microbial transformation studies on hesperidin have resulted in other flavonoid derivatives, the principle of using microbial enzymes for modification is well-established. acs.org In the context of human metabolism, after oral intake, hesperidin is hydrolyzed by gut microbiota to its aglycone, hesperetin (B1673127). mdpi.com This hesperetin can then undergo methylation by enzymes such as catechol-O-methyl transferase (COMT), demonstrating a natural biotransformation pathway that results in methylated derivatives. nih.gov

Enzymatic Pathways in Hesperidin Biosynthesis as a Precursor

Hesperidin is a flavanone glycoside naturally synthesized in plants, particularly in citrus species. wikipedia.org Its formation is the result of a multi-step enzymatic pathway that begins with the amino acid L-phenylalanine. wikipedia.org This pathway involves nine distinct steps, converting the initial precursor into the final hesperidin molecule through a series of enzymatic modifications. wikipedia.org

The biosynthesis process originates from the phenylpropanoid pathway. The key enzymatic reactions are:

Phenylalanine ammonia (B1221849) lyase (PAL) deaminates L-phenylalanine to produce (E)-cinnamate. wikipedia.org

Cinnamate 4-hydroxylase (C4H) , a P450 monooxygenase, hydroxylates (E)-cinnamate to form (E)-4-coumarate. wikipedia.orgnih.gov

4-coumarate-CoA ligase (4CL) activates (E)-4-coumarate by adding a coenzyme A molecule, yielding (E)-4-coumaroyl-CoA. wikipedia.org

Naringenin chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of (E)-4-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of naringenin chalcone. wikipedia.orgnih.gov

Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin. wikipedia.orgnih.gov

Flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group to the 3' position of (2S)-naringenin, converting it to (2S)-eriodictyol. wikipedia.org

Caffeoyl-CoA O-methyltransferase then methylates the (2S)-eriodictyol to form hesperetin, the aglycone of hesperidin. wikipedia.org

Flavanone 7-O-glucosyltransferase attaches a glucose molecule to the 7-hydroxyl group of hesperetin, forming hesperetin-7-O-β-D-glucoside. wikipedia.org

Finally, 1,2-rhamnosyltransferase adds a rhamnose moiety to the glucose, completing the synthesis of hesperidin. wikipedia.org

Table 1: Enzymatic Steps in Hesperidin Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-phenylalanine | Phenylalanine ammonia lyase (PAL) | (E)-cinnamate |

| 2 | (E)-cinnamate | Cinnamate 4-hydroxylase (C4H) | (E)-4-coumarate |

| 3 | (E)-4-coumarate | 4-coumarate-CoA ligase (4CL) | (E)-4-coumaroyl-CoA |

| 4 | (E)-4-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone synthase (CHS) | Naringenin chalcone |

| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | (2S)-Naringenin |

| 6 | (2S)-Naringenin | Flavonoid 3'-hydroxylase (F3'H) | (2S)-Eriodictyol |

| 7 | (2S)-Eriodictyol | Caffeoyl-CoA O-methyltransferase | Hesperetin |

| 8 | Hesperetin | Flavanone 7-O-glucosyltransferase | Hesperetin-7-O-β-D-glucoside |

Microbial Transformation of Hesperidin to Methylated Metabolites

Microorganisms provide a powerful tool for modifying complex natural products like hesperidin. The microbial transformation of hesperidin primarily involves the hydrolysis of its glycosidic bond, which separates the rutinose sugar moiety from the hesperetin aglycone. This deglycosylation is a critical first step, as the resulting aglycone, hesperetin, is often more bioactive and serves as the direct substrate for subsequent methylation reactions. nih.govresearchgate.net

A wide range of microorganisms, including bacteria, yeasts, and fungi, have been screened for their ability to biotransform hesperidin. nih.gov Studies have shown that enzymes produced by these microbes, such as α-L-rhamnosidases and β-D-glucosidases, are responsible for cleaving the sugar units. researchgate.netunimore.it For instance, certain species of Aspergillus, Penicillium, Bacillus, and Cunninghamella have demonstrated the ability to convert hesperidin into hesperetin. nih.govresearchgate.netresearchgate.net

While direct microbial methylation of the intact hesperidin molecule is not commonly reported, the microbial production of hesperetin is a key enabling step. Once hesperetin is formed, it can be a substrate for O-methyltransferases (OMTs), which may be native to the microorganism or introduced through genetic engineering, to produce methylated derivatives. Research has identified several metabolites from the microbial transformation of hesperidin, including hesperetin, naringenin, eriodictyol, and pinocembrin, highlighting the diverse metabolic capabilities of these organisms. nih.govnih.gov

Table 2: Examples of Microorganisms and Their Hesperidin Transformation Products

| Microorganism | Type | Transformation Products |

|---|---|---|

| Bacillus subtilis var. clausii | Bacterium | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

| Streptococcus thermophilus | Bacterium | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

| Sporobolomyces pararoseus | Yeast | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

| Alternaria alternata | Fungus | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

| Aspergillus niger | Fungus | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

| Rhizopus stolonifera | Fungus | Hesperetin, Eriodictyol, Naringenin, Pinocembrin |

Heterologous Host Systems for Methylated Flavonoid Production

Heterologous host systems, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have emerged as powerful platforms for producing methylated flavonoids. frontiersin.orgmdpi.com These microorganisms can be genetically engineered to express entire biosynthetic pathways from plants, allowing for the de novo production of specific flavonoids from simple carbon sources like glucose. nih.govnih.gov This approach offers significant advantages, including scalability, process control, and the ability to create novel compounds. mdpi.com

The strategy for producing methylated flavonoids typically involves several key steps:

Pathway Reconstruction : The genes encoding the enzymes for a desired flavonoid precursor, such as naringenin or hesperetin, are identified from plant sources and introduced into the host microbe. nih.gov

Expression of O-Methyltransferases (OMTs) : A gene encoding a specific flavonoid O-methyltransferase is co-expressed in the host. researchgate.net These enzymes catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. nih.govoup.com The choice of OMT determines the position of methylation, allowing for precise control over the final product structure. researchgate.net

Metabolic Engineering : The host's metabolism is often optimized to increase the supply of necessary precursors, such as malonyl-CoA and the methyl donor SAM. frontiersin.orgnih.gov This can involve overexpressing native genes or downregulating competing pathways. nih.govnih.gov

Using this approach, researchers have successfully produced a variety of methylated flavonoids. For example, engineered E. coli strains expressing an OMT from Streptomyces avermitilis have been used to produce 4′-O-methyl-genistein and 4′-O-methyl-daidzein. frontiersin.orgresearchgate.net Similarly, engineered yeast has been used to produce compounds like kaempferol (B1673270) and quercetin. nih.govdtu.dk These systems provide a versatile and sustainable platform for the production of specific methylated flavonoids, including derivatives of hesperetin.

Table 3: Examples of Methylated Flavonoid Production in Heterologous Hosts

| Host Organism | Target Compound | Key Heterologous Enzymes | Precursor/Substrate | Product Titer |

|---|---|---|---|---|

| Escherichia coli | 4′-O-methyl-daidzein | SaOMT2 (O-methyltransferase), EcSAM (SAM synthase) | Daidzein | 102.88 mg/L |

| Escherichia coli | 4′-O-methyl-genistein | SaOMT2 (O-methyltransferase), EcSAM (SAM synthase) | Genistein | 46.81 mg/L |

| Escherichia coli | Peonidin 3-O-glucoside | O-methyltransferase | Cyanidin 3-O-glucoside | 56 mg/L |

| Saccharomyces cerevisiae | Kaempferol | TAL, 4CL, CHS, CHI, F3H, FLS | Glucose | 26.57 mg/L |

Advanced Analytical and Structural Characterization Techniques

Chromatographic Methodologies for High-Resolution Analysis

Chromatographic techniques are fundamental for separating methyl hesperidin (B1673128) from its parent compound, hesperidin, and other related flavonoids in complex matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the determination and quantification of hesperidin and its methylated products. scispace.comnih.gov This technique separates compounds based on their hydrophobicity, making it ideal for analyzing flavonoids.

In a specific application, an RP-HPLC method was developed to quantify the amount of un-methylated hesperidin remaining in a reaction mixture after methylation. scispace.com This quantification is crucial for evaluating the efficiency of different methylation methods. scispace.com The less un-methylated hesperidin detected, the more efficient the methylation process. scispace.com The analysis typically employs a C18 column and a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer, with UV detection commonly set around 280 nm. scispace.comjgtps.com

One study established a method using a Shim pack CLC-ODS (C18) column with an isocratic mobile phase of methanol and phosphate buffer. scispace.com The results from this analysis showed that using methyl iodide-sodium hydride was the most efficient methylation method, leaving only 1.2% un-methylated hesperidin, compared to 3.7% with dimethylsulfate and 6.1% with diazomethane (B1218177). scispace.com

| Parameter | Condition |

|---|---|

| Column | Shim pack CLC-ODS (C18), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Phosphate Buffer (10 mM, pH 2.6) (37:63, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 25 µL |

| Temperature | 25 °C |

For the analysis of complex mixtures containing multiple flavonoids, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior performance. researchgate.net This technique combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples or herbal formulations. researchgate.netnih.gov

UHPLC-MS/MS allows for the simultaneous determination of numerous analytes in a single, rapid run. mdpi.com The method is particularly advantageous for metabolomic studies, where it can be used to identify and quantify hesperidin and its various metabolites in plasma, urine, and feces. nih.govtandfonline.com The high sensitivity of UHPLC-MS/MS, with limits of detection often in the low femtomole range, enables the analysis of trace amounts of compounds. frontiersin.org

In multi-component analysis, a multiple reaction monitoring (MRM) method is often employed, which provides excellent selectivity and accuracy for quantification. mdpi.commdpi.com For example, a UHPLC-MS/MS method was developed to simultaneously analyze 30 different flavonoids and phenolic acids in various plant materials, demonstrating the power of this technique for comprehensive profiling. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to flavonoids like methyl hesperidin is limited because these compounds are typically non-volatile and thermally unstable. researchgate.netnih.gov To overcome this limitation, a derivatization step is required to increase their volatility. researchgate.netnih.govmdpi.com

Derivatization involves chemically modifying the analyte to make it suitable for GC analysis. The most common method for flavonoids is silylation, where active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups are replaced with a trimethylsilyl (TMS) group. mdpi.com This process reduces the polarity of the compounds and increases their thermal stability. mdpi.com

Several silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most frequently used. researchgate.netnih.gov The derivatized samples can then be analyzed by GC-MS, which provides high resolution and low detection limits. researchgate.net For instance, a GC-MS method was developed for the determination of various flavonoids and phenolic acids in human plasma after extraction and derivatization with a BSTFA + TMCS (trimethylchlorosilane) reagent. nih.gov

| Reagent Abbreviation | Full Chemical Name | Primary Application |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Silylation of hydroxyl and carboxyl groups researchgate.netnih.gov |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Silylation of phenolic compounds researchgate.net |

| TMCS | Trimethylchlorosilane | Used as a catalyst with other silylating agents nih.gov |

| HMDS | Hexamethyldisilazane | Silylation reactions vup.sk |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Silylation for increased derivative stability nih.gov |

Spectroscopic and Computational Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for identifying its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including flavonoids and their derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of structure and stereochemistry. nih.gov

For this compound, NMR is crucial for confirming the position and number of methyl groups attached to the hesperidin scaffold. Techniques such as 1H NMR, 13C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed. nih.govresearchgate.net

1H NMR provides information on the chemical environment of protons. The appearance of new signals in the methoxy (B1213986) region (typically around δ 3.8-4.0 ppm) and shifts in the aromatic proton signals can confirm methylation.

13C NMR detects the carbon atoms in the molecule. Methylation introduces new signals for the methoxy carbons (around δ 56.0 ppm) and causes shifts in the signals of the aromatic carbons to which they are attached. scialert.net

2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful for establishing long-range correlations between protons and carbons, which helps to definitively assign the location of the methyl groups on the hesperidin structure. researchgate.net

Studies have utilized these NMR techniques to elucidate the structure of hesperidin isolated from natural sources and to analyze its complexes and derivatives. scialert.netnih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. scripps.edu When coupled with a separation technique like LC or GC, it becomes a primary tool for identifying compounds in complex mixtures and for profiling metabolites. tandfonline.comscripps.edu

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which allows for the determination of the molecular formula of an unknown compound. tandfonline.commdpi.com

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns of a molecule. researchgate.net For this compound, the fragmentation pattern would be compared to that of standard hesperidin. The hesperidin molecule typically fragments by losing its sugar moiety (rutinose), resulting in a characteristic ion for the aglycone, hesperetin (B1673127). tandfonline.com In a study on hesperidin metabolism, UHPLC-LTQ-Orbitrap MS was used to identify numerous metabolites in rat plasma, urine, and feces by analyzing their accurate mass and MS/MS fragmentation patterns. tandfonline.com Metabolites were identified based on mass shifts corresponding to metabolic reactions like hydroxylation, demethylation, and glucuronidation. tandfonline.com

| Compound | Precursor Ion [M-H]⁻ (m/z) | Characteristic Fragment Ions (m/z) | Metabolic Transformation |

|---|---|---|---|

| Hesperidin | 609 | 447 [M-H-Glc]⁻, 301 [M-H-Glc-Rha]⁻ | Parent Compound |

| Demethylation Metabolite | 595 | 577 [M-H-H₂O]⁻, 433 [M-H-Glc]⁻ | Loss of CH₂ |

| Hydroxylation/Methylation Metabolite | 347 | 313 [M-H-H₂O]⁻ | Addition of OH and CH₂ to Aglycone |

Investigations into Molecular and Cellular Mechanisms of Action

Macromolecular Interaction Dynamics

Methyl hesperidin (B1673128) has been shown to interact with biological macromolecules, including proteins, through non-covalent binding mechanisms. These interactions can lead to alterations in protein conformation and microenvironment, potentially influencing their biological activity.

Non-Covalent Binding Mechanisms with Biological Macromolecules (e.g., Whey Protein, Serum Albumin)

Methyl hesperidin can spontaneously bind to whey protein (WP) through non-covalent interactions, forming a complex mdpi.com. Similarly, it has been reported to bind to human serum albumin (HSA) targetmol.com and bovine serum albumin (BSA) nih.gov. The binding with BSA has been studied using spectroscopic methods, indicating a combined quenching process of intrinsic fluorescence nih.gov. The binding constants for the interaction of this compound with BSA at different temperatures have been determined nih.gov.

The interaction between this compound and whey protein is primarily driven by hydrophobic interactions, which facilitate the insertion of this compound into the hydrophobic cavity of whey protein mdpi.comnih.gov. Hydrogen bonds may also contribute to the interaction, potentially formed between the methoxy (B1213986) group on the B ring of this compound and amino acids in the protein mdpi.comnih.gov. Studies on the interaction of hesperidin (a related flavonoid) with whey protein also highlight hydrophobic interactions, hydrogen bonds, and van der Waals forces as key binding forces mdpi.comfrontiersin.org.

The binding of this compound to bovine serum albumin involves hydrophobic and electrostatic interactions as major stabilizing forces researchgate.net.

Table 1. Binding Constants of this compound with Bovine Serum Albumin

| Temperature (K) | Binding Constant (L mol⁻¹) |

| 296 | 1.82 x 10⁴ |

| 303 | 2.69 x 10⁴ |

| 310 | 3.4 x 10⁴ |

Data derived from spectroscopic studies on the interaction of this compound with bovine serum albumin. nih.gov

Modulation of Protein Conformation and Microenvironment upon Interaction

Interaction with this compound can alter the conformation and microenvironment of proteins. When this compound binds to whey protein, it changes the microenvironment of amino acid residues and modifies the secondary and tertiary structure of the protein mdpi.comnih.gov. This conformational change in whey protein upon binding with this compound has been linked to an enhancement in its antioxidant capacity mdpi.comnih.gov.

Binding of this compound to bovine serum albumin also induces changes in the secondary structure of the protein nih.gov. Similarly, hesperidin has been shown to decrease the percentage of alpha-helix structure in human serum albumin upon interaction, indicating a partial unfolding of HSA nih.gov.

Molecular Docking Simulations for Ligand-Receptor Affinity and Binding Mode Analysis

Molecular docking studies have been employed to investigate the binding affinity and modes of interaction between this compound and various protein targets. These computational assessments provide insights into the potential interactions at the molecular level.

Computational Assessment of Binding Energies

Molecular docking simulations have been used to assess the binding energy of this compound with different proteins. For instance, a study investigating this compound as a potential nucleoside reverse transcriptase inhibitor reported a binding energy of -8.8 kcal/mol with the receptor innovareacademics.ininnovareacademics.in. This binding energy was compared to that of hesperidin (-8.0 kcal/mol) and zidovudine (B1683550) (-9.3 kcal/mol), a known inhibitor innovareacademics.ininnovareacademics.in. Lower binding energy scores generally indicate a more stable ligand-receptor complex innovareacademics.in.

Table 2. Binding Energies of this compound and Related Compounds with Reverse Transcriptase HIV-1

| Compound | Binding Energy (kcal/mol) |

| Hesperidin | -8.0 |

| This compound | -8.8 |

| Zidovudine | -9.3 |

Data derived from molecular docking studies. innovareacademics.ininnovareacademics.in

Molecular docking has also been utilized in screening for novel molecules targeting epitranscriptomic modulators like METTL3, where binding energy calculations are used to refine potential lead compounds researchgate.netnih.gov.

Identification of Key Amino Acid Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Molecular docking studies identify the specific amino acid residues involved in the binding interface and the types of interactions stabilizing the complex.

In the interaction with whey protein, molecular docking revealed that this compound inserts into a hydrophobic cavity, with hydrophobic interactions being the primary forces mdpi.comnih.gov. Hydrogen bonds may also be formed mdpi.comnih.gov.

Docking studies of this compound with reverse transcriptase HIV-1 have identified van der Waals forces, hydrogen bonds, pi-sigma, and pi-pi stacked interactions as the types of interactions involved innovareacademics.ininnovareacademics.in. In comparison, hesperidin's interaction with the same receptor involved van der Waals and pi-pi stacked interactions, while zidovudine showed attractive charge, hydrogen bond, and pi-sigma interactions innovareacademics.ininnovareacademics.in.

Studies on hesperidin (a related compound) docking with various targets like TNF-α, IL-1β, IL-6, and iNOS have shown interactions involving hydrogen bonding, pi-alkyl interaction, and pi-pi interaction with specific amino acid residues niscpr.res.in. For example, hesperidin's interaction with TNF-α involved hydrogen bonding with Serine 69, Leucine 120, and Tyrosine 151, and pi-pi interaction with Tyrosine 119 niscpr.res.in.

Modulation of Intracellular Signaling Pathways in Research Models

Research suggests that this compound and its related compound, hesperidin, can modulate various intracellular signaling pathways in research models. While direct studies focusing solely on this compound's effects on intracellular signaling pathways are less abundant in the provided search results compared to hesperidin, some information exists.

Hesperidin methyl chalcone (B49325), a methylated form of hesperidin, has been shown to inhibit the pro-inflammatory transcription factor nuclear factor κB (NFκB) and induce nuclear factor erythroid 2-related factor 2 (Nrf2) signaling mdpi.com. NFκB is a crucial factor in regulating inflammatory and immune responses, while Nrf2 is a key regulator of cellular resistance to oxidative stress mdpi.com5280functionalmed.com. Molecular docking analysis has revealed the interaction of hesperidin methyl chalcone with NFκB p65 at Ser276 nih.gov.

Studies on hesperidin have demonstrated its ability to modulate various cell signaling pathways involved in processes such as inflammation, cell cycle arrest, apoptosis, and angiogenesis in cancer models mdpi.comdntb.gov.uaresearchgate.net. Hesperidin has been reported to suppress pathways like PI3K/Akt/IKK, which can lead to apoptosis nih.gov. It can also influence cell cycle-related proteins, leading to cell cycle arrest nih.gov. Hesperidin's effects on intracellular signaling pathways are often linked to its antioxidant and anti-inflammatory properties koreamed.org. It can activate cellular protection machinery like Nrf2 and heme oxygenase-1 koreamed.org. Hesperidin has also been shown to stimulate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), involved in mediating anti-inflammatory and antioxidant effects koreamed.org. Furthermore, hesperidin can modulate the AMPK/Akt/mTOR pathway, influencing processes like autophagy and apoptosis in leukemia cells mdpi.com.

While these studies primarily focus on hesperidin or hesperidin methyl chalcone, they provide insights into the potential types of intracellular signaling pathways that this compound might influence, given its structural similarity and metabolic relationship to these compounds.

Activation of Redox-Sensitive Pathways (e.g., ERK/Nrf2 Signaling)

This compound, or its close analog hesperidin, has been shown to influence redox-sensitive pathways, contributing to its antioxidant effects. Hesperidin has been reported to augment cellular antioxidant defenses by activating the ERK/Nrf2 signaling pathway. mdpi.comnih.govcaldic.com This pathway is crucial in regulating the expression of antioxidant enzymes, thereby protecting cells against oxidative stress. Studies indicate that hesperidin's antioxidant activity involves not only radical scavenging but also the enhancement of cellular antioxidant mechanisms via the ERK/Nrf2 pathway. nih.govcaldic.comkoreamed.org

Interference with Inflammatory Mediators and Cytokine Expression (e.g., NF-κB, iNOS, COX-2, IL-10)

This compound and hesperidin demonstrate anti-inflammatory properties by interfering with key inflammatory mediators and cytokine expression. Hesperidin has been shown to inhibit transcription factors and regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). mdpi.comcaldic.comauctoresonline.orgmdpi.comresearchgate.net The anti-inflammatory action may involve the attenuation of transcriptional activation of NF-κB and COX-II, which can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. caldic.comauctoresonline.orgmdpi.com While some studies suggest hesperidin may primarily scavenge NO radicals rather than directly downregulating iNOS, others indicate a mild inhibitory effect on NO production and COX activity. caldic.com Hesperidin methyl chalcone has also been shown to alleviate the production of TNF-α, IL-1β, IL-6, and IL-10 in experimental models of inflammation. auctoresonline.org

Table 1: Influence on Inflammatory Mediators

| Mediator/Enzyme | Effect of Hesperidin/Methyl Hesperidin | References |

| NF-κB | Inhibition/Attenuation of Activation | mdpi.comcaldic.comauctoresonline.orgmdpi.comresearchgate.net |

| iNOS | Inhibition/Downregulation | mdpi.comcaldic.comauctoresonline.orgmdpi.comresearchgate.net |

| COX-2 | Inhibition/Downregulation | mdpi.comcaldic.comauctoresonline.orgmdpi.comresearchgate.net |

| TNF-α | Reduction in Production/Expression | caldic.comauctoresonline.orgmdpi.com |

| IL-1β | Reduction in Production/Expression | caldic.comauctoresonline.orgmdpi.com |

| IL-6 | Reduction in Production/Expression | caldic.comauctoresonline.orgmdpi.com |

| IL-10 | Reduction in Production/Expression | auctoresonline.orgnih.govresearchgate.net |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK, JNK)

Hesperidin has been reported to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK. researchgate.netescholarship.org These pathways are involved in various cellular processes, including inflammation and cell survival. Studies have shown that hesperidin treatment can influence the activation of these kinases, with some research indicating attenuation of ERK activation while improving the activation of p38 and JNK signaling pathways in specific contexts, such as during influenza virus infection. researchgate.net Other studies suggest that inhibition of the p38 MAPK pathway is a notable mechanism for the anti-inflammatory action of flavonoids, including hesperidin. regimenlab.ca Hesperidin has also been shown to inhibit MAPKs. researchgate.net

Influence on Anti-Proliferative and Apoptotic Signaling Cascades (e.g., Caspase-3, p53, Bax/Bcl-2 Upregulation/Downregulation)

This compound and hesperidin have demonstrated the ability to influence anti-proliferative and apoptotic signaling cascades, particularly in cancer cells. jpionline.orgnih.govsemanticscholar.orgyyu.edu.trmdpi.combiomedrb.commdpi.comresearchgate.netresearchgate.netresearchgate.net Apoptosis induction is considered one of the crucial mechanisms of action against cancer cells. nih.govsemanticscholar.org Hesperidin can induce apoptosis through various mechanisms, including the modulation of proteins in the Bax/Bcl-2 family, which regulate mitochondrial-mediated apoptosis. jpionline.orgnih.govsemanticscholar.orgyyu.edu.trbiomedrb.commdpi.comresearchgate.netresearchgate.net Studies have shown upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. jpionline.orgnih.govsemanticscholar.orgyyu.edu.trbiomedrb.commdpi.comresearchgate.netresearchgate.net Activation of caspases, particularly caspase-3, is another key apoptotic event influenced by hesperidin. nih.govyyu.edu.trmdpi.comresearchgate.netresearchgate.netresearchgate.net Research indicates increased expression and activity of caspase-3 following hesperidin treatment in various cancer cell lines. mdpi.comresearchgate.netresearchgate.net Hesperidin has also been linked to the accumulation or increased expression of p53, a tumor suppressor protein involved in cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Table 2: Effects on Apoptotic and Anti-Proliferative Markers

| Marker | Effect of Hesperidin/Methyl Hesperidin | References |

| Bax | Upregulation/Increased Expression | jpionline.orgnih.govsemanticscholar.orgyyu.edu.trbiomedrb.commdpi.comresearchgate.netresearchgate.net |

| Bcl-2 | Downregulation/Decreased Expression | jpionline.orgnih.govsemanticscholar.orgyyu.edu.trbiomedrb.commdpi.comresearchgate.netresearchgate.net |

| Caspase-3 | Activation/Increased Expression | nih.govyyu.edu.trmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| p53 | Accumulation/Increased Expression | nih.govsemanticscholar.org |

| Caspase-9 | Activation/Increased Expression | nih.govmdpi.com |

| PCNA | Downregulation | nih.govmdpi.com |

Mechanisms of Cell Cycle Arrest

This compound and hesperidin have been observed to induce cell cycle arrest in various cell lines, a mechanism contributing to their anti-proliferative effects. jpionline.orgnih.govsemanticscholar.orgyyu.edu.trtoku-e.com Cell cycle arrest delays cancer cell proliferation. nih.gov Hesperidin can arrest the cell cycle at different phases, including G0/G1, S, and G2/M, depending on the cell type and concentration. jpionline.orgnih.govsemanticscholar.orgyyu.edu.trtoku-e.com This arrest is often associated with the modulation of cell cycle regulatory proteins, such as the downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors (e.g., p21 and p53). jpionline.orgnih.govsemanticscholar.org

Table 3: Cell Cycle Arrest Induced by Hesperidin

| Cell Line/Model | Cell Cycle Phase Arrest | References |

| Various Cancer Models | G0/G1 Phase | jpionline.orgnih.govsemanticscholar.org |

| Various Cancer Models | G2/M Phase | jpionline.orgnih.govsemanticscholar.orgtoku-e.com |

| MCF-7 and MDA-MB-231 Breast Cancer Cells | S Phase | yyu.edu.tr |

Modulation of Neurotransmitter Receptor Systems (e.g., NMDA, GABA Receptors)

Hesperidin has shown interactions with neurotransmitter receptor systems, including NMDA and GABA receptors, which are crucial in neurological function and disorders like epilepsy. nih.govresearchgate.netbiomedres.usresearchgate.netmdpi.comnih.gov In silico docking analysis has indicated an affinity of hesperidin for N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors. nih.govresearchgate.netresearchgate.net Excessive stimulation of NMDA receptors and deficiency of GABA are associated with seizures. nih.govbiomedres.usresearchgate.net Hesperidin's interaction with these receptors may contribute to observed anticonvulsant effects in experimental models. nih.govresearchgate.netmdpi.com Hesperidin showed interaction with GABA receptors at sites other than classical benzodiazepine (B76468) binding targets. nih.gov

Impact on Brain-Derived Neurotrophic Factor (BDNF) and CREB Pathway

Hesperidin has been reported to impact the Brain-Derived Neurotrophic Factor (BDNF) and CREB pathway, which are vital for neuronal survival, plasticity, and cognitive function. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.netrmj.org.pkmdpi.com Studies suggest that hesperidin can increase BDNF levels and modulate its expression. nih.govnih.govtandfonline.comresearchgate.netrmj.org.pkmdpi.com The CREB (cAMP response element-binding protein) pathway is a downstream target of BDNF signaling and plays a role in neuroprotection and neuronal functions. nih.govmdpi.com Activation of the BDNF/TrkB signaling pathway leads to the phosphorylation of CREB. mdpi.com Research, including in silico and in vivo studies, supports the interaction of hesperidin with the central CREB-BDNF pathway, which may underlie some of its neuroprotective and beneficial effects in the central nervous system. nih.govresearchgate.netresearchgate.netrmj.org.pkmdpi.com Hesperidin's effects on BDNF and CREB phosphorylation have been linked to improved memory function and neurogenesis in experimental models. mdpi.com

Cellular Activity and Phenotypic Changes in In Vitro Models

In vitro studies have explored the impact of this compound on cellular processes, revealing insights into its potential therapeutic properties. These investigations often involve observing phenotypic changes and analyzing the underlying molecular mechanisms in various cell lines.

Mechanisms of Enhanced Antioxidant Capacity

This compound has demonstrated the ability to enhance antioxidant capacity in cellular systems. Its mechanism is believed to involve non-covalent interactions with proteins, such as whey protein, leading to altered protein conformation and an increase in antioxidant activity. Studies utilizing multi-spectroscopy methods, thermodynamic analysis, and molecular docking simulations have indicated that this compound can bind to proteins, quenching intrinsic fluorescence and changing the microenvironment of amino acid residues. This interaction, potentially driven by hydrophobic forces, allows this compound to insert into hydrophobic cavities within the protein. The presence of a methoxy group on the B ring of this compound may facilitate hydrogen bond formation with amino acids, increasing the freedom of the phenyl hydroxyl group and contributing to higher antioxidant capacity compared to some other hesperidin structural analogs. mdpi.com

Data from DPPH free radical scavenging assays illustrate this enhanced activity. For instance, the DPPH free radical scavenging activity of whey protein alone was observed to improve significantly with the incorporation of this compound. mdpi.com

Table 1: DPPH Free Radical Scavenging Activity of Whey Protein with this compound mdpi.com

| Substance | DPPH Free Radical Scavenging Activity (mg/L) |

| Whey Protein (WP) alone | 1.37 |

| WP + this compound (2.67 µM) | 4.65 |

Beyond direct radical scavenging, hesperidin and its derivatives, including this compound, may also enhance cellular antioxidant defenses by upregulating the ERK/Nrf2 signaling pathway. mdpi.comnih.govmdpi.com This pathway is crucial for increasing the production and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase, catalase, and heme oxygenase-1, as well as elevating levels of glutathione, a key cellular antioxidant. nih.govresearchgate.netnih.gov

Anti-Proliferative Actions in Cancer Cell Lines

This compound and its parent compound hesperidin have shown anti-proliferative effects in various cancer cell lines. The mechanisms involved include inducing cell cycle arrest and promoting apoptosis. In breast cancer cells, hesperidin has been found to inhibit proliferation by inducing cell cycle arrest at the G0/G1 phase, which is associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4. jpionline.org Apoptosis induction by hesperidin in breast cancer cells can occur through different mechanisms depending on the cell line, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. jpionline.org

In non-small cell lung cancer (NSCLC) cells, hesperidin has demonstrated dose- and time-dependent inhibition of cell proliferation. nih.govresearchgate.net This effect is linked to increased caspase-3 and other apoptosis-related activities, along with decreased mitochondrial membrane potential. nih.govresearchgate.net Gene expression analysis in NSCLC cells treated with hesperidin has indicated that the FGF and NF-κB signaling pathways are significantly affected, suggesting their involvement in the observed growth inhibitory effects. researchgate.net

Hesperidin has also been reported to inhibit the proliferation of other cancer cell types, including those from gliomas, prostate, pancreas, ovarian, skin, liver, colon, and cervical cancers. researchgate.net Its anti-proliferative action involves targeting multiple cellular proteins, such as caspases, Bax, Bcl-2, COX-2, MMP-2, and MMP-9, thereby interfering with various stages of cancer progression. researchgate.net

Anti-Metastatic Mechanisms (e.g., inhibition of migration and invasion, metalloproteinase activity)

Investigations into the anti-metastatic properties of hesperidin and its derivatives highlight their ability to inhibit cancer cell migration and invasion. A key mechanism involves the suppression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the breakdown of the extracellular matrix and subsequent cell invasion. researchgate.netjpionline.orgnih.govresearchgate.netnih.govmdpi.com

Hesperidin has been shown to inhibit the expression and activity of MMP-9 in various cancer cell lines, including hepatocellular carcinoma cells. nih.govmdpi.com This inhibition can occur through the stifling of NF-κB and AP-1 activity, transcription factors that regulate MMP-9 expression. mdpi.com Furthermore, hesperidin can suppress AP-1 activity by inhibiting the phosphorylation of p38 kinase and c-Jun N-terminal kinase signaling pathways. mdpi.com

In breast cancer cells, hesperidin treatment has been shown to decrease the activation of MMP-9 and MMP-2, thereby impeding the metastatic phenotype and cell migration. jpionline.org Similarly, in cervical cancer cells, hesperidin inhibited migration and invasion by downregulating the expression of MMP-2 and MMP-9. researchgate.net

Beyond MMPs, hesperidin may also influence other pathways involved in metastasis, such as the chemokine stromal-cell derived factor-1, which is implicated in promoting neo-angiogenesis in cancer. nih.gov Additionally, hesperidin has been reported to suppress programmed death ligand 1 (PD-L1), which is overexpressed in aggressive cancers and contributes to immune evasion and progression. jpionline.org

Antileishmanial Activity and Associated Mechanisms (e.g., Reactive Oxygen Species Induction, Apoptosis-like Cell Death, Ergosterol-Biosynthetic Enzyme Inhibition)

Hesperidin has demonstrated antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. In vitro studies have explored the mechanisms underlying this effect. One key mechanism involves the induction of reactive oxygen species (ROS) in the parasites. Hesperidin treatment has been observed to significantly increase ROS levels in L. donovani promastigotes in a dose-dependent manner. acs.orgscielo.brresearchgate.netnih.gov

Elevated ROS levels can lead to the induction of apoptosis-like cell death in the parasites. Studies using annexin (B1180172) V/PI staining have shown a dose-dependent increase in the number of parasites undergoing apoptosis-like cell death upon hesperidin treatment. acs.orgnih.gov

Furthermore, hesperidin's antileishmanial activity may be linked to the inhibition of key enzymes in the ergosterol (B1671047) biosynthetic pathway, which is essential for the survival of Leishmania parasites. Molecular docking studies have suggested that hesperidin can target and significantly inhibit Leishmania donovani sterol C-24 reductase (LdSR), an enzyme crucial for converting ergostatetraenol to ergosterol. acs.orgresearchgate.netnih.gov While these findings suggest a possible mechanism, further research is needed to rule out other potential targets of hesperidin in L. donovani. acs.orgnih.gov

Data from in vitro antileishmanial activity tests show that higher concentrations of hesperidin were more effective in inhibiting Leishmania promastigote and amastigote forms. scielo.br

Table 2: In Vitro Antileishmanial Activity of Hesperidin against Leishmania donovani scielo.brresearchgate.net

| Parasite Form | IC50 (mM) |

| Promastigote | 1.019 |

| Amastigote | 0.285 |

Interactions with Cellular Defense Mechanisms

This compound and hesperidin interact with various cellular defense mechanisms, particularly those related to oxidative stress and inflammation. As discussed in Section 4.3.1, they can enhance cellular antioxidant defenses by activating pathways like ERK/Nrf2, leading to increased production of antioxidant enzymes and glutathione. mdpi.comnih.govmdpi.comresearchgate.netnih.gov

In the context of inflammation, this compound has been shown to inhibit pro-inflammatory cytokine production while stimulating anti-inflammatory cytokines. nih.gov For example, in a model of acute renal injury, this compound treatment efficiently inhibited increased levels of IL-1β, IL-6, IFN-γ, and IL-33 induced by an inflammatory stimulus and restored the levels of IL-10. nih.gov This modulation of cytokine profiles indicates an interaction with the cellular inflammatory response.

Hesperidin has also been reported to interact with signaling pathways involved in inflammation, such as NF-κB. mdpi.comnih.govmdpi.comregimenlab.ca It can hinder IκB degradation and prevent NF-κB signaling pathway activation, leading to a reduction in inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2. mdpi.comnih.govregimenlab.ca These interactions with cellular defense mechanisms contribute to the observed biological effects of this compound and hesperidin.

Comparative Research and Structure Activity Relationship Studies

Comparative Efficiency of Hesperidin (B1673128) Methylation Methods

The synthesis of methylated hesperidin derivatives is primarily undertaken to improve upon the poor water solubility of the parent compound, hesperidin. scispace.com A key goal in the methylation process is to maximize the conversion of hesperidin to its methylated forms, thereby minimizing the amount of un-methylated hesperidin in the final product. scispace.com The efficiency of this process is a critical factor for both laboratory-scale research and potential industrial applications. scispace.com

A comparative study evaluated three distinct methylation techniques for this purpose: the use of diazomethane (B1218177), dimethylsulfate, and methyl iodide-sodium hydride. scispace.com The efficiency of these methods was determined by quantifying the percentage of unchanged hesperidin remaining in the reaction product using high-performance liquid chromatography (HPLC). scispace.com The results indicated that the methyl iodide-sodium hydride method was the most effective, leaving only 1.2% of the initial hesperidin un-methylated. scispace.com This corresponds to a methylation efficiency of 98.8%. scispace.com The dimethylsulfate method also showed high efficiency at 96.3%, with 3.7% of hesperidin remaining. scispace.com The diazomethane method was the least efficient of the three, with an efficiency of 93.9% and 6.1% of un-methylated hesperidin detected in the final product. scispace.com

These findings highlight that while all three methods can be used to methylate hesperidin, the choice of method significantly impacts the yield of the desired methylated derivatives. scispace.com The higher performance of the methyl iodide-sodium hydride method suggests its suitability for applications where a high degree of methylation is desired. scispace.com

| Methylation Method | Efficiency of Methylation (%) | Remaining Un-methylated Hesperidin (%) |

|---|---|---|

| Diazomethane | 93.9 | 6.1 |

| Dimethylsulfate | 96.3 | 3.7 |

| Methyl iodide-sodium hydride | 98.8 | 1.2 |

Differential Impact of Methylation on Molecular Interactions and Biochemical Activities

Methylation significantly alters the physicochemical properties of hesperidin, which in turn affects its molecular interactions and biochemical activities. A primary consequence of methylation is the improvement of solubility, a factor that often limits the bioavailability of the parent hesperidin. scispace.comnih.govmdpi.com This enhanced solubility can lead to improved metabolic stability and tissue distribution. nih.gov

The introduction of methyl groups influences how the molecule interacts with other substances, such as proteins. For instance, studies on the interaction between hesperidin derivatives and the protein ovalbumin showed that Methyl Hesperidin (MH) and Hesperidin Methyl Chalcone (B49325) (HMC) had a stronger fluorescence quenching effect on the protein than hesperidin (HSD), with the order of intensity being HMC > MH > HSD. nih.gov This suggests a greater binding affinity of the methylated forms to the protein. nih.gov Thermodynamic analysis indicated that hydrogen bonding is a key force in these interactions. nih.gov Similarly, research on this compound's interaction with whey protein demonstrated that it could spontaneously bind and insert itself into the protein's hydrophobic cavity, altering the protein's structure and enhancing its antioxidant capacity. mdpi.com

Furthermore, the process of methylation, particularly under alkaline conditions, can lead to the isomerization of the flavanone (B1672756) structure of hesperidin into a chalcone structure, resulting in hesperidin methyl chalcone (HMC). scispace.comnih.gov This structural change is significant as HMC exhibits increased metabolic resistance and transport capacity compared to its precursor. nih.gov The methylation and demethylation processes are also noted to occur during intestinal transport, indicating a dynamic metabolic fate for these compounds. researchgate.net

Structure-Activity Relationships of this compound and its Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. The position and extent of methylation on the hesperidin molecule can have a profound impact on its functional properties.

A key structural feature influencing activity is the methylation of the hydroxyl group at the 7-position of the hesperidin molecule. This specific modification has been shown to influence its binding affinity to proteins such as ovalbumin. nih.gov The core flavanone structure (C6-C3-C6) of hesperidin and this compound is also crucial, contributing to properties like the emulsifying capacity of ovalbumin when bound. nih.gov

In interactions with whey protein, the presence of an additional methoxyl group on the B ring of this compound, compared to hesperidin, is thought to facilitate the formation of more hydrogen bonds, thereby strengthening the interaction between the flavonoid and the protein. mdpi.com This enhanced interaction can, in turn, influence the functional properties of the complex, such as its antioxidant activity. mdpi.com

The conversion of the flavanone ring of hesperidin to the open-chain chalcone structure in hesperidin methyl chalcone represents another critical structure-activity relationship. This isomerization, often occurring during methylation in an alkaline environment, results in a molecule with different spatial and electronic characteristics, which contributes to its distinct biological activities, including anti-inflammatory and antioxidant effects. scispace.com The final product of such a reaction is often a complex mixture of both methylated flavanones and chalcones with varying degrees of methylation. scispace.com

Comparative Analysis of Biological Activities of Hesperidin and its Methylated Derivatives in In Vitro Models

In vitro studies provide a platform to compare the biological activities of hesperidin and its methylated derivatives under controlled laboratory conditions. These studies have often focused on antioxidant and anti-inflammatory properties.

A study examining the interaction of hesperidin, this compound, and hesperidin methyl chalcone with ovalbumin found that the binding of these flavonoids significantly enhanced their antioxidant properties. nih.gov This suggests that the molecular complexation can potentiate the inherent biological activity of these compounds. Another in vitro investigation using a whey protein model showed that the formation of a complex with this compound led to an enhancement of the protein's antioxidant capacity. mdpi.com

Comparative studies on different hesperidin-related compounds have provided further insights. For instance, in assays measuring radical scavenging activity, hesperetin (B1673127) (the aglycone of hesperidin) often shows higher activity than hesperidin itself. nih.govdntb.gov.ua However, derivatives with increased solubility, such as hesperidin glucoside, have also demonstrated enhanced activity compared to the poorly soluble hesperidin in certain models. nih.govbohrium.com In studies on anti-inflammatory effects in RAW 264.7 macrophage cells, hesperetin was found to be more effective at reducing inflammatory mediators at low concentrations, while the more soluble hesperidin glucoside also showed efficacy at higher concentrations. nih.govbohrium.com

Q & A

Q. What are the key structural characteristics of methyl hesperidin, and how do they influence its biological activity?

this compound (C₂₉H₃₆O₁₅) is a methylated flavanone glycoside derived from hesperidin. Its structure includes a hesperetin aglycone linked to a rutinose disaccharide, with methylation enhancing solubility and bioavailability compared to non-methylated forms. The 11 stereocenters and hydroxyl/methoxy groups contribute to its antioxidant and anti-inflammatory properties by modulating interactions with cellular targets like enzymes and receptors .

Q. What standardized methodologies are recommended for isolating this compound from natural sources?

Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) using ethyl acetate or methanol extracts from citrus peels or Eucalyptus camaldulensis. Structural validation requires ¹H-NMR and mass spectrometry, as demonstrated in phytochemical analyses .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

Use established cell lines (e.g., NIH/3T3 fibroblasts) with standardized protocols for ROS induction and apoptosis markers (e.g., caspase-3). Include positive controls like trifluoperazine and validate results across multiple replicates to account for batch variability in compound purity .

Advanced Research Questions

Q. What experimental designs are effective for evaluating this compound’s role in metabolic disorders like diabetes?

In vivo models (e.g., streptozotocin-induced diabetic rats) are critical. Measure fasting blood glucose, serum insulin, and lipid profiles over 8–12 weeks. Pair with molecular analyses (e.g., IRS-1/Akt/GLUT4 signaling pathways) to link physiological effects to mechanistical changes .

Q. How can contradictory findings on this compound’s impact on body weight be resolved?

Meta-analyses reveal weight gain in some studies but not others. Control for variables like diet composition, dosage (e.g., 50–500 mg/kg), and genetic background. Use isocaloric pair-feeding in animal models to isolate compound-specific effects .

Q. What strategies improve this compound’s bioavailability for therapeutic applications?

Nanoencapsulation (e.g., spray drying, hot-melt extrusion) with excipients like this compound itself enhances solubility. Pharmacokinetic studies in rodents show improved plasma retention when using amorphous solid dispersions .

Q. How does this compound modulate chemoresistance in cancer cells, and what co-therapies enhance efficacy?

It downregulates drug-efflux pumps (e.g., P-glycoprotein) via NF-κB inhibition. Synergistic studies with doxorubicin in breast cancer models recommend staggered dosing (hesperidin pre-treatment for 24h) to maximize sensitization .

Q. What epigenetic mechanisms underlie this compound’s anti-inflammatory effects?

In vitro studies identify histone deacetylase (HDAC) inhibition and DNA methylation modulation at TNF-α and IL-6 promoters. Use ChIP-seq and methylation-specific PCR to validate locus-specific changes .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

Employ logarithmic dosing (e.g., 10–1000 µM) in cell cultures or 10–200 mg/kg in rodents. Include vehicle controls and monitor hepatic/renal toxicity markers (ALT, creatinine) to establish safety thresholds .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

LC-MS/MS with a C18 column and ESI-negative mode provides high specificity. Validate with spiked recovery tests in plasma or tissue homogenates, achieving detection limits <10 ng/mL .

Data Interpretation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.